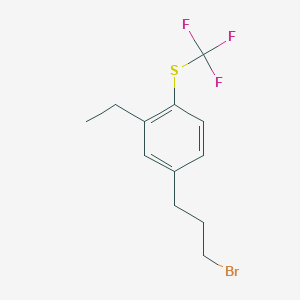

1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18843260

Molecular Formula: C12H14BrF3S

Molecular Weight: 327.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14BrF3S |

|---|---|

| Molecular Weight | 327.21 g/mol |

| IUPAC Name | 4-(3-bromopropyl)-2-ethyl-1-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C12H14BrF3S/c1-2-10-8-9(4-3-7-13)5-6-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |

| Standard InChI Key | QFBMPDOBYFPVES-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=CC(=C1)CCCBr)SC(F)(F)F |

Introduction

1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene is a complex organic compound featuring a benzene ring substituted with a bromopropyl group, an ethyl group, and a trifluoromethylthio group. Its molecular formula is C12H14BrF3S, and it has a molecular weight of approximately 327.20 g/mol . This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis

The synthesis of 1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene typically involves multi-step organic reactions. These methods can be optimized for industrial production by adjusting parameters such as temperature and reaction time to maximize yield and purity.

Chemical Reactivity

The compound's chemical reactivity is primarily attributed to the bromine atom, which can undergo nucleophilic substitution reactions. The trifluoromethylthio group also enhances the compound's electrophilic properties, making it suitable for various chemical transformations.

Biological Activity

Research into the biological activity of 1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene is limited but suggests potential interactions with biological targets due to its unique structure. Compounds with similar functional groups have been studied for their antimicrobial and anticancer properties.

Potential Applications

1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene has potential applications in several scientific fields, including pharmaceuticals and materials science. Its interactions with biological systems are crucial for understanding its pharmacological profile, which could lead to therapeutic uses.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene, highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | Bromopropyl and trifluoromethyl groups | Lacks ethyl substituent |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Multiple trifluoromethyl groups | More fluorinated, different reactivity |

| 1-(3-Bromopropyl)-4-iodo-3-(trifluoromethoxy)benzene | Iodine substitution instead of ethyl | Contains iodine, affecting reactivity |

The unique combination of functional groups in 1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene sets it apart from these similar compounds, offering distinct chemical properties and potential applications.

Future Research Directions

Further research is needed to elucidate specific interactions and mechanisms of action for 1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene. This includes detailed studies on its biological activity and potential therapeutic applications. Interaction studies with enzymes or receptors will be crucial for understanding how this compound influences metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume